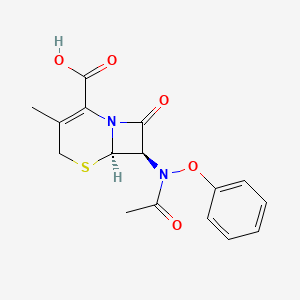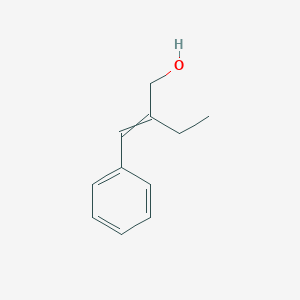
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- is an organic compound with the molecular formula C13H18O2. It is a ketone with a hydroxyl group and a phenyl group attached to the hexane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction and subsequent oxidation to yield the desired compound. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- may involve large-scale aldol condensation reactions followed by purification processes such as distillation and recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Hexanone, 5-methyl-: Similar structure but lacks the hydroxyl group.
5-Methyl-1-phenyl-1-hexen-3-one: Similar structure but contains a double bond.
5-Methyl-5-phenyl-3-hexanone: Similar structure but with different positioning of functional groups
Uniqueness
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
59357-19-6 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-hydroxy-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-12(14)9-13(15)11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3 |
Clave InChI |
GOORTAHFYKDOEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)CC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




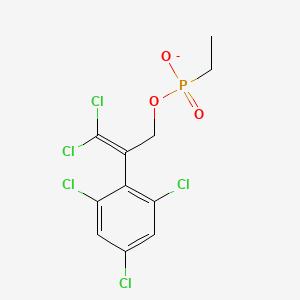
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)

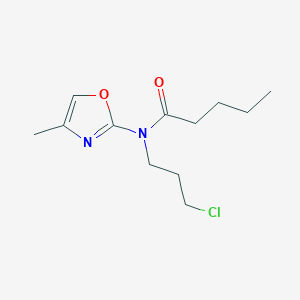

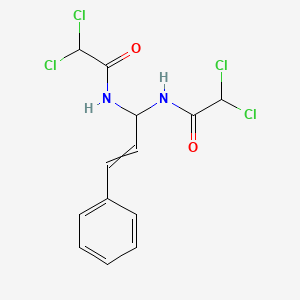
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
